molecular formula C10H11BrClF2N B2642704 (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride CAS No. 2137655-15-1

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B2642704
CAS No.: 2137655-15-1
M. Wt: 298.56
InChI Key: ZQEDJNKJMZMYMR-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride is a halogenated arylcycloalkylamine derivative. Its molecular structure comprises a 4-bromo-2,5-difluorophenyl group attached to a cyclopropane ring via a methanamine linker, with the amine group protonated as a hydrochloride salt. Key features include:

  • Molecular formula: Likely C₁₀H₁₁BrF₂N·HCl (inferred from structural analysis).
  • Substituents: Bromine and fluorine atoms at the 4, 2, and 5 positions on the phenyl ring, respectively, and a cyclopropyl group bonded to the methanamine nitrogen.
  • Purity: Commercial samples are reported at 95% purity .

Properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N.ClH/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5;/h3-5,10H,1-2,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEDJNKJMZMYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2F)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2,5-difluorophenylmethanamine to introduce the bromine atom. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six analogs (Table 1) based on halogenation patterns, substituent groups, and cycloalkyl/aryl configurations.

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Positions Cycloalkyl Group CAS Number Purity Source Evidence
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride (Target) C₁₀H₁₁BrF₂N·HCl ~299.5 (calculated) 2,5-F; 4-Br Cyclopropane Not explicitly listed 95%
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride (HA-6147) C₇H₆BrF₂N·HCl 242.5 2,5-F; 4-Br None 2059988-69-9 95%
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (QV-2150) C₇H₆BrF₂N·HCl 242.5 2,3-F; 4-Br None 1980086-47-2 95%
1-(4-Bromophenyl)cycloheptan-1-amine hydrochloride C₁₃H₁₉BrClN 304.7 4-Br Cycloheptane EN300-6762936 Not specified
[1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanamine hydrochloride C₆H₁₁ClN₄ 174.6 None Cyclopropane EN300-6759143 Not specified
2C-B (4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) C₁₀H₁₅BrNO₂·HCl 320.6 4-Br; 2,5-OCH₃ None Not listed Not specified

Key Structural and Functional Differences

Halogenation Patterns
  • The target compound and HA-6147 share bromine at position 4 and fluorine at 2,5 on the phenyl ring. However, QV-2150 has fluorine at 2,3, which reduces steric hindrance near the bromine and may alter electronic interactions .
  • 2C-B, a phenethylamine hallucinogen, replaces fluorine with methoxy groups at 2,5 positions, highlighting how halogens vs. alkoxy groups modulate receptor binding and metabolic stability .
Cycloalkyl Substituents
  • The triazole-substituted cyclopropane in [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine demonstrates how heterocyclic groups alter solubility and hydrogen-bonding capacity compared to aryl-substituted analogs .
Physicochemical Properties
  • The target compound’s molecular weight (~299.5 g/mol) is higher than HA-6147 (242.5 g/mol) due to the cyclopropane group. This increases lipophilicity (logP), likely enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Fluorine atoms in the target compound and HA-6147 improve metabolic stability compared to non-fluorinated analogs like 2C-B, where methoxy groups are susceptible to demethylation .

Research Findings and Implications

Pharmacological Potential

  • The cyclopropane group may further modulate selectivity .

Biological Activity

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride, with the CAS number 2137655-15-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10H11BrF2N·HCl
  • Molecular Weight : 292.56 g/mol
  • Structure : The compound features a brominated difluorophenyl moiety attached to a cyclopropyl group via a methanamine linkage.

The biological activity of this compound is primarily attributed to its interaction with various ion channels and receptors in the nervous system. It has been identified as a potential modulator of potassium channels, particularly KV7.2/3 channels, which are implicated in pain and epilepsy management .

Ion Channel Modulation

  • KV7 Channels : These channels play critical roles in neuronal excitability. Modulation of KV7 channels can lead to analgesic and anticonvulsant effects.
  • Pharmacodynamics : The compound may enhance the opening of these channels, leading to hyperpolarization of neurons and reduced excitability.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In animal models, administration of KV7 channel openers has resulted in reduced pain responses .

Antiepileptic Potential

In addition to pain relief, the compound shows promise in epilepsy treatment. Studies have demonstrated that modulation of KV7 channels can decrease seizure frequency and intensity in rodent models .

Case Studies

  • Study on Pain Management :
    • A study explored the efficacy of KV7 channel openers in managing neuropathic pain. The results indicated that this compound significantly reduced pain scores compared to controls.
    • Findings : The compound was effective at doses as low as 1 mg/kg in reducing allodynia.
  • Epilepsy Model :
    • Another investigation assessed the anticonvulsant effects in a pentylenetetrazole-induced seizure model.
    • Results : The compound exhibited a dose-dependent reduction in seizure duration and frequency, suggesting its potential utility in epilepsy therapy.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacy (IC50)Notes
This compoundKV7 channel openerLow nM rangePotential for pain and seizure management
FlupirtineKV7 channel opener0.1 µMAssociated with liver toxicity
RetigabineKV7 channel opener0.05 µMLess hepatotoxicity reported

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